molecular formula C11H16ClNO2 B7947821 (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride

Cat. No.: B7947821
M. Wt: 229.70 g/mol
InChI Key: VHOCDIOUWDQEIO-PPHPATTJSA-N
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Description

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of 2-amino-3-(o-tolyl)propanoic acid and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(o-tolyl)propanoic acid. The reaction is carried out under acidic conditions using methanol and hydrochloric acid. The process involves the following steps:

  • Dissolution of 2-amino-3-(o-tolyl)propanoic acid in methanol.
  • Addition of hydrochloric acid to catalyze the esterification reaction.
  • Heating the reaction mixture to reflux for several hours.
  • Cooling the mixture and precipitating the product by adding a non-polar solvent such as diethyl ether.
  • Filtration and purification of the product to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(o-tolyl)propanoic acid: The parent compound, which lacks the ester group.

    Methyl 2-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of an o-tolyl group.

    Ethyl 2-amino-3-(o-tolyl)propanoate: An ethyl ester analog.

Uniqueness

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOCDIOUWDQEIO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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